molecular formula C21H19N5O5S B2782137 2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1189502-81-5

2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2782137
CAS No.: 1189502-81-5
M. Wt: 453.47
InChI Key: URPWCIYHMQCTKE-UHFFFAOYSA-N
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Description

This compound is a triazolo[4,3-b]pyridazine derivative featuring a benzenesulfonyl group at position 6, a 3-oxo moiety on the triazole ring, and an acetamide side chain substituted with a 4-ethoxyphenyl group. The benzenesulfonyl group likely enhances lipophilicity and metabolic stability compared to simpler analogs , while the 4-ethoxyphenyl substituent may influence receptor binding affinity through steric and electronic effects.

Properties

IUPAC Name

2-[6-(benzenesulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S/c1-2-31-16-10-8-15(9-11-16)22-19(27)14-25-21(28)26-18(23-25)12-13-20(24-26)32(29,30)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPWCIYHMQCTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Final Acetylation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques like crystallization, chromatography, or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Triazolo[4,3-b]pyridazine Derivatives:

  • N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0): Lacks the benzenesulfonyl and 3-oxo groups.
  • 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) :
    • Shares the 4-ethoxyphenylacetamide side chain but includes a 3-methyl group instead of 3-oxo.
    • Methyl substitution may confer greater metabolic stability but reduced polarity .

Benzo[b][1,4]oxazin Derivatives ():

  • 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c): Features a benzooxazine core instead of triazolopyridazine. The oxadiazole linker in these compounds may enhance rigidity and π-stacking interactions compared to the acetamide linker in the target compound .

Functional Group Variations

Sulfonamide vs. Benzenesulfonyl:

  • S)-N-(1-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B12, ) :
    • Contains a sulfamoyl group (-SO₂NH₂) instead of benzenesulfonyl.
    • Sulfamoyl groups typically improve water solubility but may reduce membrane permeability compared to benzenesulfonyl .

Ethoxy vs. Methoxy Substituents:

  • N-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide (894063-52-6) :
    • Replaces the 4-ethoxyphenyl group with a furan carboxamide.
    • Ethoxy groups generally enhance lipophilicity and bioavailability compared to polar furan derivatives .

Structural and Hypothetical Property Comparison

Compound ID/Name Core Structure Key Substituents Hypothesized Properties
Target Compound Triazolo[4,3-b]pyridazine 6-Benzenesulfonyl, 3-oxo, 4-ethoxyphenyl High lipophilicity, moderate solubility
894067-38-0 Triazolo[4,3-b]pyridazine 3-Methyl, acetamide Lower solubility, increased metabolic stability
891117-12-7 Triazolo[4,3-b]pyridazine 3-Methyl, 4-ethoxyphenyl Balanced lipophilicity, potential CYP inhibition
B12 Tetrahydropyrimidine Sulfamoyl, 4-hydroxyphenyl High solubility, potential renal clearance issues

Research Implications and Limitations

  • The benzenesulfonyl group in the target compound may improve blood-brain barrier penetration compared to sulfamoyl analogs .
  • The absence of direct biological data for the target compound necessitates further studies to validate its pharmacokinetic and pharmacodynamic profiles.
  • Structural analogs from suggest that minor modifications (e.g., 3-oxo vs. 3-methyl) significantly alter physicochemical properties, highlighting the need for targeted structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and what critical reaction parameters influence yield?

  • Answer : Synthesis typically involves multi-step reactions starting with cyclization to form the triazolo-pyridazin core, followed by sulfonylation and acetamide coupling. Key steps include:

  • Cyclization : Using hydrazine derivatives and aldehydes under reflux in ethanol ().
  • Sulfonylation : Benzene sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) ().
  • Acetamide coupling : Employing carbodiimide-mediated coupling (e.g., EDC/HOBt) ().
  • Critical parameters: Temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and reaction time (12–24 hrs). Yields range from 60–85% after purification via column chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Answer :

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) ( ).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C22H20N4O5S: 476.12) ( ).
  • FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) ( ).
  • HPLC : Purity assessment (>95% purity threshold) ().

Q. What are the key physicochemical properties (solubility, stability) relevant to in vitro assays?

  • Answer :

  • Solubility : Limited aqueous solubility (~0.1 mg/mL in PBS); DMSO is preferred for stock solutions (10 mM) ().
  • Stability : Stable at –20°C for 6 months; degrades in acidic conditions (t1/2 <24 hrs at pH 2) ().
  • Melting point : 215–220°C (dependent on crystallization solvent) ().

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s binding affinity to target enzymes?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can reconcile discrepancies by:

  • Binding mode analysis : Identifying key interactions (e.g., hydrogen bonds with catalytic residues).
  • Free energy calculations (MM-PBSA) : Quantifying ΔGbinding to compare with experimental IC50 values.
  • Subpocket flexibility : Assessing conformational changes in the enzyme active site ().
    • Example: A study using X-ray crystallography () revealed a hydrophobic subpocket not accounted for in earlier docking models, explaining variability in inhibition assays .

Q. What strategies optimize reaction yields when scaling up synthesis, and how are impurities managed?

  • Answer :

  • Continuous flow reactors : Improve heat/mass transfer for sulfonylation ().
  • DoE (Design of Experiments) : Identifies optimal molar ratios (e.g., 1.2:1 sulfonyl chloride:core) and solvent systems (THF/water biphasic for coupling).
  • Impurity profiling : LC-MS detects sulfonic acid byproducts; scavenger resins (e.g., polymer-bound TEA) reduce side reactions ().
  • Yield improvement : From 60% (batch) to 78% (flow) with <2% impurities ().

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what SAR trends are observed?

  • Answer : Systematic SAR studies highlight:

  • 4-Ethoxyphenyl group : Critical for target selectivity (e.g., 10-fold higher potency vs. 4-methoxyphenyl analogs) ().
  • Benzenesulfonyl moiety : Enhances metabolic stability (t1/2 in microsomes: 45 mins vs. 12 mins for methylsulfonyl).
  • Triazolo-pyridazin core : Rigidity improves binding to kinases (IC50 <100 nM vs. >1 µM for pyrazine analogs) ().
    • Data contradiction : A 2024 study () reported reduced activity with bulkier substituents, conflicting with earlier claims; resolved via co-crystallization showing steric hindrance in the active site.

Methodological Guidance

Q. What in vitro assays are recommended to evaluate the compound’s kinase inhibition profile?

  • Answer :

  • Kinase selectivity panel : Use TR-FRET assays (e.g., LanthaScreen) against 50+ kinases.
  • IC50 determination : ADP-Glo™ kinase assay (Promega) with ATP Km adjustments.
  • Cellular validation : Phospho-ERK ELISA in HEK293 cells ().

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Answer :

  • Standardized protocols : Use CLSI guidelines for MTT assays (cell density: 5,000 cells/well; 48 hr exposure).
  • Metabolic interference check : Compare with resazurin assay to rule out artifact ().
  • Batch variability control : Source cells from authenticated repositories (ATCC) ().

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